Benzo(e)(1)benzothiopyrano(4,3-b)indole, 3-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 3-fluoro- is a complex organic compound with a unique structure that includes multiple aromatic rings and a fluorine atom. This compound is part of a larger class of heterocyclic compounds, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(e)(1)benzothiopyrano(4,3-b)indole, 3-fluoro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of thiochroman-4-one derivatives, which undergo cyclization in the presence of suitable catalysts and reagents . The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 3-fluoro- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 3-fluoro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzo(e)(1)benzothiopyrano(4,3-b)indole, 3-fluoro- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to changes in cellular processes such as signal transduction or gene expression . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzo(e)(1)benzothiopyrano(4,3-b)indole: Lacks the fluorine atom, which may result in different chemical properties and reactivity.
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 3-(trifluoromethyl): Contains a trifluoromethyl group instead of a single fluorine atom, leading to different steric and electronic effects.
Uniqueness
The presence of the fluorine atom in Benzo(e)(1)benzothiopyrano(4,3-b)indole, 3-fluoro- imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance its potential as a therapeutic agent and its utility in various chemical reactions .
Properties
CAS No. |
52831-56-8 |
---|---|
Molecular Formula |
C19H10FNS |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
17-fluoro-20-thia-12-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(21),2(11),3,5,7,9,12,14(19),15,17-decaene |
InChI |
InChI=1S/C19H10FNS/c20-12-6-7-14-17(9-12)22-10-15-18-13-4-2-1-3-11(13)5-8-16(18)21-19(14)15/h1-10H |
InChI Key |
IXUNLASRVFXRMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CSC5=C(C4=N3)C=CC(=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.